molecular formula C7H10IN3O4 B14313250 3-(5-Iodo-2-methyl-4-nitro-1H-imidazol-1-yl)propane-1,2-diol CAS No. 114153-78-5

3-(5-Iodo-2-methyl-4-nitro-1H-imidazol-1-yl)propane-1,2-diol

Cat. No.: B14313250
CAS No.: 114153-78-5
M. Wt: 327.08 g/mol
InChI Key: AGVFXJBZNLDORQ-UHFFFAOYSA-N
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Description

3-(5-Iodo-2-methyl-4-nitro-1H-imidazol-1-yl)propane-1,2-diol is a chemical compound belonging to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound features an iodo, methyl, and nitro substituent on the imidazole ring, along with a propane-1,2-diol moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Iodo-2-methyl-4-nitro-1H-imidazol-1-yl)propane-1,2-diol typically involves multi-step organic reactions. One common method includes the initial formation of the imidazole ring, followed by the introduction of the iodo, methyl, and nitro groups. The final step involves the attachment of the propane-1,2-diol moiety.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Mechanism of Action

The mechanism of action of 3-(5-Iodo-2-methyl-4-nitro-1H-imidazol-1-yl)propane-1,2-diol depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that can damage cellular components .

Properties

CAS No.

114153-78-5

Molecular Formula

C7H10IN3O4

Molecular Weight

327.08 g/mol

IUPAC Name

3-(5-iodo-2-methyl-4-nitroimidazol-1-yl)propane-1,2-diol

InChI

InChI=1S/C7H10IN3O4/c1-4-9-7(11(14)15)6(8)10(4)2-5(13)3-12/h5,12-13H,2-3H2,1H3

InChI Key

AGVFXJBZNLDORQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(N1CC(CO)O)I)[N+](=O)[O-]

Origin of Product

United States

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